2-amino-6-(hydroxymethyl)quinazolin-4(3H)-one
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Overview
Description
2-amino-6-(hydroxymethyl)quinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-(hydroxymethyl)quinazolin-4(3H)-one typically involves the reaction of 2-acyl-4(3H)-quinazolinone with appropriate reagents. One common method involves the use of quinazolinonyl enones, which are obtained from 2-acyl-4(3H)-quinazolinone . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-amino-6-(hydroxymethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted quinazolinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Due to its biological activity, it is being explored for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: The compound’s unique structure makes it a candidate for the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-amino-6-(hydroxymethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. For instance, its ability to inhibit biofilm formation is attributed to its interaction with bacterial cell walls and interference with biofilm synthesis pathways . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-6-bromopyridine
- 2-amino-4-bromopyridine
- 3-amino-4-hydroxyquinazoline
Uniqueness
Compared to similar compounds, 2-amino-6-(hydroxymethyl)quinazolin-4(3H)-one stands out due to its hydroxymethyl group, which imparts unique chemical reactivity and biological activity
Properties
IUPAC Name |
2-amino-6-(hydroxymethyl)-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c10-9-11-7-2-1-5(4-13)3-6(7)8(14)12-9/h1-3,13H,4H2,(H3,10,11,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBSZXGUJBRPRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CO)C(=O)NC(=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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